2-Amino-5,5-dimethylhexanoic Acid: A Comprehensive Technical Guide to Properties, Peptide Engineering, and Pharmacological Applications
2-Amino-5,5-dimethylhexanoic Acid: A Comprehensive Technical Guide to Properties, Peptide Engineering, and Pharmacological Applications
Executive Summary
In the landscape of modern drug discovery, overcoming the inherent limitations of native peptides—namely, poor proteolytic stability and suboptimal target affinity—requires advanced structural engineering. 2-Amino-5,5-dimethylhexanoic acid (commonly referred to as 5,5-dimethylnorleucine) is a highly specialized, non-proteinogenic aliphatic amino acid that serves as a critical building block in peptidomimetics and small-molecule therapeutics.
As an Application Scientist, I approach the integration of this unnatural amino acid (UAA) not merely as a structural substitution, but as a thermodynamic and kinetic optimization strategy. By appending a massive, highly hydrophobic neo-hexyl side chain to the peptide backbone, researchers can drastically alter the Ramachandran dihedral angles, shield vulnerable amide bonds from proteases, and drive deep hydrophobic anchoring into target receptor pockets.
Structural Biology & Physicochemical Profiling
The defining feature of 2-amino-5,5-dimethylhexanoic acid is its 3,3-dimethylbutyl side chain . Unlike the linear aliphatic chain of standard norleucine, the terminal tert-butyl group creates extreme steric bulk at the δ and ϵ positions.
When incorporated into a peptide, this bulk restricts the conformational flexibility of the backbone. The high fraction of sp3-hybridized carbons ( Fsp3=0.875 ) significantly enhances the three-dimensionality of the molecule, a metric strongly correlated with clinical success in drug development.
Table 1: Core Physicochemical Properties
| Property | Specification |
| IUPAC Name | 2-Amino-5,5-dimethylhexanoic acid |
| Common Synonyms | 5,5-Dimethylnorleucine; neo-Octylglycine derivative |
| CAS Registry Numbers | 142886-13-3 (S-isomer) [1], 142886-12-2 (R-isomer), 142886-10-0 (Racemate) |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Fraction sp3 ( Fsp3 ) | 0.875 |
| Side Chain Architecture | 3,3-dimethylbutyl (neo-hexyl) |
Strategic Applications in Peptide Engineering
The primary utility of 5,5-dimethylnorleucine lies in the synthesis of stapled peptides and proteolytically resistant ligands. For example, in the development of stapled peptide inhibitors for the autophagy adapter LC3B, substituting native residues with highly hydrophobic UAAs like 5,5-dimethylnorleucine significantly increases binding affinity ( Kd ) while preventing biological degradation [2].
Workflow demonstrating the biophysical advantages of incorporating 5,5-dimethylnorleucine.
Pharmacological Modulators: The Sortilin Pathway
Beyond peptide stapling, 2-amino-5,5-dimethylhexanoic acid is a critical pharmacophore in small-molecule drug design. Recent intellectual property highlights its use in synthesizing modulators of Sortilin (a Vps10p domain-containing receptor) for the treatment of central nervous system (CNS) diseases [3].
The UAA acts as a competitive inhibitor, binding deeply into the NTIS1 binding site of sortilin, thereby blocking the binding of proneurotrophins and progranulin.
Mechanism of action for 5,5-dimethylnorleucine derivatives in Sortilin receptor modulation.
Enzymatic Interactions & Metabolic Stability
Understanding the metabolic fate of this UAA is crucial for pharmacokinetic modeling. According to the [4], 2-amino-5,5-dimethylhexanoic acid acts as a substrate for L-amino-acid oxidase (EC 1.4.3.2) derived from Rhodococcus opacus.
Despite its massive steric bulk, the enzyme successfully catalyzes its oxidative deamination, though at a reduced velocity compared to native aliphatic amino acids.
Table 2: Enzymatic Oxidation Profile (L-amino-acid oxidase)
| Substrate | Relative Activity | Primary Reaction Products |
| L-Alanine (Reference) | 100% | Pyruvate + NH₃ + H₂O₂ |
| L-2-Amino-5,5-dimethylhexanoic acid | 44% | 5,5-dimethyl-2-oxohexanoic acid + NH₃ + H₂O₂ |
Validated Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and explicitly stating the causality behind each methodological choice.
Protocol A: Biolayer Interferometry (BLI) for UAA-Peptide Binding Kinetics
This protocol measures the binding affinity ( Kd ) between a 5,5-dimethylnorleucine-containing stapled peptide and a target protein (e.g., LC3B).
-
Biosensor Hydration & Equilibration: Hydrate Streptavidin (SA) biosensors in Assay Buffer (PBS, pH 7.4, 0.05% Tween-20, 0.1% BSA) for 10 minutes.
-
Causality: The highly hydrophobic neo-hexyl side chain makes the peptide prone to non-specific binding. Tween-20 and BSA act as critical blocking agents to ensure the measured optical shift is exclusively due to specific target interactions.
-
-
Ligand Immobilization: Dip sensors into 1 µg/mL of N-terminally biotinylated UAA-peptide until a threshold shift of 1.0 nm is achieved.
-
Causality: The femtomolar affinity of the biotin-streptavidin interaction ( Kd∼10−15 M) ensures baseline stability, preventing artifactual signal decay during the dissociation phase.
-
-
Self-Validation (Reference Sensor): Run a parallel SA sensor loaded with a scrambled peptide sequence.
-
Causality: Subtracting this reference trace isolates true kinetic binding from background drift and confirms that affinity is sequence-specific, not merely driven by the UAA's hydrophobic bulk.
-
-
Association & Dissociation: Transfer sensors to wells containing a titration curve of the target protein (31.25 nM to 2 µM) for 300 seconds, followed by a return to Assay Buffer for 300 seconds.
-
Data Analysis: Fit the background-subtracted sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and Kd .
Protocol B: Continuous Fluorometric Assay for L-Amino Acid Oxidase Activity
This protocol quantifies the metabolic oxidation of 2-amino-5,5-dimethylhexanoic acid.
-
Reagent Preparation: Prepare a reaction master mix containing 50 mM Tris-HCl (pH 7.5), 0.1 U/mL Horseradish Peroxidase (HRP), and 50 µM Amplex Red.
-
Causality: Direct measurement of the resulting oxo-acid is analytically challenging. By coupling the H₂O₂ byproduct of the L-amino-acid oxidase reaction to HRP-mediated oxidation of Amplex Red, we generate resorufin—a highly fluorescent, stable product that allows for continuous, real-time kinetic monitoring.
-
-
Substrate Addition: Aliquot 90 µL of the master mix into a black 96-well microplate. Add 10 µL of 2-amino-5,5-dimethylhexanoic acid (final concentration ranging from 0.1 to 10 mM).
-
Enzyme Initiation & Self-Validation: Initiate the reaction by adding purified L-amino-acid oxidase. Include a "No-Enzyme" control well and a "Native Substrate" (L-Alanine) control well.
-
Causality: The No-Enzyme control validates that auto-oxidation of the UAA is not occurring, while the L-Alanine control normalizes the specific activity of the enzyme batch against established literature values (Table 2).
-
-
Kinetic Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes at 37°C. Calculate Vmax and Km using Michaelis-Menten non-linear regression.
Conclusion
2-Amino-5,5-dimethylhexanoic acid represents a powerful tool in the arsenal of modern medicinal chemistry. By leveraging its unique 3,3-dimethylbutyl side chain, researchers can engineer peptides and small molecules that bypass native proteolytic degradation pathways while achieving superior hydrophobic anchoring in challenging therapeutic targets like LC3B and Sortilin.
References
-
Stapled peptide inhibitors of autophagy adapter LC3B Source: PubMed Central (PMC) / National Institutes of Health URL:[Link][1]
-
WO2023031440A1 - 2-amino-5,5-dimethylhexanoic acid derivatives as sortilin modulators for use in the treatment of disease of the central nervous system Source: Google Patents URL:[2][3]
-
Information on EC 1.4.3.2 - L-amino-acid oxidase Source: BRENDA Enzyme Database URL:[Link][4][5]
Sources
- 1. Stapled peptide inhibitors of autophagy adapter LC3B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023031440A1 - 2-amino-5,5-dimethylhexanoic acid derivatives as sortilin modulators for use in the treatment of disease of the central nervous system - Google Patents [patents.google.com]
- 3. WO2023031440A1 - 2-amino-5,5-dimethylhexanoic acid derivatives as sortilin modulators for use in the treatment of disease of the central nervous system - Google Patents [patents.google.com]
- 4. Information on EC 1.4.3.2 - L-amino-acid oxidase - BRENDA Enzyme Database [brenda-enzymes.org]
- 5. Information on EC 1.4.3.2 - L-amino-acid oxidase and Organism(s) Rhodococcus opacus and UniProt Accession Q8VPD4 - BRENDA Enzyme Database [brenda-enzymes.org]
